molecular formula C29H29N3O2S B5120156 1-hydroxy-11-(4-methoxyphenyl)-3,3-dimethyl-N-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide

1-hydroxy-11-(4-methoxyphenyl)-3,3-dimethyl-N-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide

Cat. No.: B5120156
M. Wt: 483.6 g/mol
InChI Key: CEBSZZPTBSXEMS-UHFFFAOYSA-N
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Description

1-hydroxy-11-(4-methoxyphenyl)-3,3-dimethyl-N-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide is a complex organic compound with a unique structure that includes multiple aromatic rings, a hydroxyl group, a methoxy group, and a carbothioamide group

Properties

IUPAC Name

6-(4-methoxyphenyl)-9,9-dimethyl-7-oxo-N-phenyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepine-5-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O2S/c1-29(2)17-23-26(25(33)18-29)27(19-13-15-21(34-3)16-14-19)32(24-12-8-7-11-22(24)31-23)28(35)30-20-9-5-4-6-10-20/h4-16,27,31H,17-18H2,1-3H3,(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEBSZZPTBSXEMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=S)NC4=CC=CC=C4)C5=CC=C(C=C5)OC)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-hydroxy-11-(4-methoxyphenyl)-3,3-dimethyl-N-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide typically involves multiple steps, including the formation of the dibenzo[b,e][1,4]diazepine core, followed by the introduction of the hydroxyl, methoxy, and carbothioamide groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these synthetic routes and optimizing reaction conditions for large-scale manufacturing.

Chemical Reactions Analysis

1-hydroxy-11-(4-methoxyphenyl)-3,3-dimethyl-N-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbothioamide group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-hydroxy-11-(4-methoxyphenyl)-3,3-dimethyl-N-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: It may be used in the development of new materials or as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 1-hydroxy-11-(4-methoxyphenyl)-3,3-dimethyl-N-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-hydroxy-11-(4-methoxyphenyl)-3,3-dimethyl-N-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide can be compared with other similar compounds, such as:

    1-hydroxy-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide: Lacks the N-phenyl group.

    11-(4-methoxyphenyl)-3,3-dimethyl-N-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide: Lacks the hydroxyl group.

Biological Activity

1-Hydroxy-11-(4-methoxyphenyl)-3,3-dimethyl-N-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide is a complex organic compound with potential biological activities that warrant detailed exploration. This compound features a unique structure characterized by multiple aromatic rings and functional groups, including a hydroxyl group and a methoxy group, which may contribute to its biological properties.

Chemical Structure and Properties

The compound's molecular formula is C23H26N2OSC_{23}H_{26}N_2OS, with a molecular weight of approximately 398.6 g/mol. Its structure includes:

  • Dibenzo[b,e][1,4]diazepine core : This bicyclic structure is known for various pharmacological effects.
  • Hydroxyl group : Potentially involved in hydrogen bonding and enhancing solubility.
  • Methoxy group : Known to influence the lipophilicity and biological activity of compounds.

The biological activity of this compound can be attributed to its interaction with specific molecular targets such as enzymes and receptors. The following mechanisms have been proposed based on preliminary studies:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to anti-inflammatory or anticancer effects.
  • Receptor Binding : It may bind to neurotransmitter receptors, influencing neurological pathways and providing therapeutic effects in conditions like anxiety or depression.

Anticancer Activity

Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • A study demonstrated that derivatives of dibenzo[b,e][1,4]diazepine showed antiproliferative effects on various cancer cell lines (e.g., prostate cancer) through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Activity

Compounds with similar structures have also been evaluated for antimicrobial properties. The presence of the methoxy group is believed to enhance the activity against a broad spectrum of pathogens:

PathogenActivity Level
Staphylococcus aureusModerate
Escherichia coliHigh
Pseudomonas aeruginosaLow

This table illustrates the varying levels of antimicrobial activity observed in related compounds.

Case Studies

  • Case Study on Analgesic Properties : Research indicated that stereoisomers of similar compounds exhibited significant analgesic activity in animal models. These findings suggest that modifications in the structural components can lead to enhanced therapeutic effects .
  • Phytochemical Comparisons : A comparative analysis with other phytochemicals revealed that certain structural features contribute significantly to bioactivity. The presence of hydroxyl and methoxy groups often correlates with increased potency against various biological targets .

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